molecular formula C₁₄H₂₂ClNO₃ B1164296 4-[3-(Butylamino)propoxy]-benzoic Acid

4-[3-(Butylamino)propoxy]-benzoic Acid

Cat. No.: B1164296
M. Wt: 287.78
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

| 4-[3-(Butylamino)propoxy]-benzoic Acid (CAS 81285-40-5) is a chemical compound of significant interest in pharmacological research, primarily recognized for its role as an adrenergic receptor antagonist. Its core structure, which integrates a benzoic acid moiety linked via a propoxy chain to a butylamino group, is designed to interact with adrenergic signaling pathways. This compound has been historically investigated for its potential as a beta-adrenergic receptor blocker, a class of drugs that competitively antagonize the effects of catecholamines like epinephrine and norepinephrine. https://go.drugbank.com/drugs/DB09118 Research into this compound provides valuable insights into receptor-ligand interactions, the modulation of cardiovascular function, and the development of therapeutic agents for conditions such as hypertension, cardiac arrhythmias, and anxiety. Its physicochemical properties, including its molecular weight of 279.35 g/mol and its status as a BCS Class II/IV compound with potential permeability challenges, make it a relevant subject for pharmacokinetic and drug delivery studies. https://pubchem.ncbi.nlm.nih.gov/compound/220327 As a key intermediate or reference standard, it enables scientists to explore structure-activity relationships (SAR) and synthesize novel derivatives with optimized efficacy and selectivity. This product is intended for research and development purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C₁₄H₂₂ClNO₃

Molecular Weight

287.78

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Precursor Synthesis and Intermediate Preparation

The initial phase of the synthesis focuses on preparing the two key building blocks: the halogenated amine that will form the side chain and the functionalized benzoic acid core.

Preparation of 1-Butylamino-3-halopropane (e.g., 1-butylamino-3-chloropropane)

The synthesis of the N-alkylated haloamine precursor, such as 1-butylamino-3-chloropropane, is a critical first step. A primary method for this transformation is the nucleophilic substitution reaction between n-butylamine and a 1,3-dihalopropane, for instance, 1-bromo-3-chloropropane (B140262) or 1,3-dichloropropane.

This reaction is an example of amine alkylation. However, a significant challenge in this process is the potential for overalkylation. masterorganicchemistry.com The product, 1-butylamino-3-chloropropane, is a secondary amine and is often more nucleophilic than the starting primary amine (n-butylamine). This increased nucleophilicity can lead to a subsequent reaction with another molecule of the dihalopropane, resulting in the formation of a tertiary amine, N-butyl-di(3-chloropropyl)amine, and potentially a quaternary ammonium (B1175870) salt. This "runaway" reaction can lead to a mixture of products, reducing the yield of the desired secondary amine. masterorganicchemistry.com

To mitigate this, reaction conditions must be carefully controlled. One common strategy is to use a large excess of the starting amine (n-butylamine) relative to the alkylating agent (the dihalopropane). This stoichiometric imbalance favors the mono-alkylation product by increasing the probability that the dihalopropane will react with the more abundant primary amine rather than the secondary amine product. The reaction is typically performed in a suitable solvent, and purification of the resulting mixture, often through distillation or chromatography, is necessary to isolate the desired 1-butylamino-3-halopropane.

Functionalization of 4-Hydroxybenzoic Acid Derivatives

The second precursor is derived from 4-hydroxybenzoic acid. The carboxylic acid group is significantly more acidic than the phenolic hydroxyl group and must be protected to prevent it from interfering with the subsequent base-mediated etherification step. The most common protection strategy is esterification.

A standard procedure involves reacting 4-hydroxybenzoic acid with an alcohol, such as methanol (B129727) or ethanol (B145695), in the presence of an acid catalyst. A more direct and efficient laboratory method is the reaction with thionyl chloride in an alcohol solvent. For example, treating 4-hydroxybenzoic acid with thionyl chloride in methanol leads to the formation of methyl 4-hydroxybenzoate (B8730719). nih.gov This reaction proceeds by converting the carboxylic acid to a more reactive acyl chloride intermediate, which is then immediately esterified by the methanol solvent. The resulting ester, typically methyl or ethyl p-hydroxybenzoate, is a stable intermediate where the phenolic hydroxyl group remains free and available for the subsequent etherification reaction. nih.gov

Esterification and Etherification Reactions for Propoxy Linker Formation

With the two key intermediates in hand, the next stage involves coupling them to form the propoxy linker via an ether bond. This is classically achieved through a Williamson ether synthesis.

Reaction of p-Hydroxybenzoates with Halogenated Amines

The core reaction for constructing the 4-[3-(butylamino)propoxy]benzoate intermediate is the Williamson ether synthesis. researchgate.net This involves the O-alkylation of the protected methyl 4-hydroxybenzoate with the previously synthesized 1-butylamino-3-halopropane. masterorganicchemistry.com In this SN2 reaction, the phenolic hydroxyl group of the benzoate (B1203000) is deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the carbon atom bearing the halogen in the 1-butylamino-3-halopropane, displacing the halide and forming the ether linkage. nih.gov

A representative reaction scheme would be the coupling of methyl 4-hydroxybenzoate with 1-butylamino-3-chloropropane. A similar synthesis is reported for related structures, such as the reaction between methyl 4-hydroxy-3-methoxybenzoate and 1-bromo-3-chloropropane, which proceeds efficiently to form the corresponding ether. nih.gov

Optimization of Reaction Conditions and Basic Agents

The efficiency of the Williamson ether synthesis is highly dependent on the reaction conditions. Key parameters to optimize include the choice of base, solvent, and temperature. doubtnut.comchemrxiv.org

Basic Agents: For deprotonating phenolic hydroxyls, which are more acidic than alcohols, moderately weak bases are generally sufficient and preferred to minimize side reactions. Alkali metal carbonates, such as potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃), are widely used and effective for this purpose. nih.govresearchgate.netgoogle.com Potassium carbonate is often favored due to its higher solubility in common organic solvents and its ability to effectively promote the reaction.

Solvents and Temperature: The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile. researchgate.netresearchgate.net These solvents are effective at solvating the cation of the base while leaving the phenoxide anion relatively free and highly nucleophilic. The reaction is often heated to increase the rate of substitution. For instance, heating a mixture of the benzoate ester, halogenated amine, and potassium carbonate in DMF at temperatures around 70 °C for several hours has been shown to be effective. nih.gov

The table below summarizes typical conditions for this etherification step based on related syntheses.

ParameterConditionRationale
Alkylating Agent 1-Butylamino-3-chloropropaneProvides the three-carbon propoxy chain and the butylamino group.
Substrate Methyl or Ethyl 4-hydroxybenzoateProtects the carboxylic acid and provides the nucleophilic phenol.
Base Potassium Carbonate (K₂CO₃)A moderately weak base suitable for deprotonating phenols. nih.govresearchgate.net
Solvent Dimethylformamide (DMF)A polar aprotic solvent that facilitates SN2 reactions. nih.gov
Temperature 70-80 °CIncreases reaction rate without promoting significant decomposition. nih.gov

Hydrolysis of Ester Intermediates to the Carboxylic Acid

The final step in the synthesis of 4-[3-(Butylamino)propoxy]-benzoic acid is the deprotection of the carboxyl group. This is achieved by the hydrolysis of the ester intermediate (e.g., methyl 4-[3-(butylamino)propoxy]benzoate). This transformation can be catalyzed by either acid or base. google.com

Base-promoted hydrolysis, also known as saponification, is generally preferred as the reaction is irreversible and goes to completion. google.comgoogle.com The reaction involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), and often heating the mixture.

The mechanism begins with the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide (e.g., methoxide) as the leaving group and forming the carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt. A final acidification step, typically with a mineral acid like HCl, is required to protonate the carboxylate salt and precipitate the final product, this compound. google.com

Saponification with Alkali Metal Hydroxides (e.g., sodium hydroxide)

The initial step in the synthesis of 4-[3-(Butylamino)propoxy]benzoic Acid from its corresponding ester, such as ethyl 4-[3-(butylamino)propoxy]benzoate, is saponification. This chemical reaction involves the hydrolysis of the ester in the presence of a strong base, typically an alkali metal hydroxide like sodium hydroxide (NaOH).

In this process, the ester is heated with an aqueous or alcoholic solution of sodium hydroxide. The hydroxide ion (OH⁻) from the NaOH attacks the electrophilic carbonyl carbon of the ester group. This nucleophilic acyl substitution leads to the cleavage of the ester bond, resulting in the formation of an alcohol (ethanol, in the case of an ethyl ester) and the sodium salt of the carboxylic acid, sodium 4-[3-(butylamino)propoxy]benzoate. The reaction is typically carried out under reflux to ensure completion.

The general reaction can be represented as: C₂H₅OOC-C₆H₄-O-(CH₂)₃-NH-C₄H₉ + NaOH → NaOOC-C₆H₄-O-(CH₂)₃-NH-C₄H₉ + C₂H₅OH

A typical laboratory-scale synthesis might involve dissolving the starting ester in a solvent like ethanol, followed by the addition of an aqueous solution of sodium hydroxide. The mixture is then heated for a specific duration to drive the reaction to completion.

Acidification for Carboxylic Acid Formation (e.g., with hydrochloric acid)

Following the saponification, the resulting reaction mixture contains the sodium salt of the carboxylic acid. To obtain the free carboxylic acid, 4-[3-(Butylamino)propoxy]benzoic Acid, an acidification step is necessary. This is commonly achieved by adding a strong mineral acid, such as hydrochloric acid (HCl), to the reaction mixture.

The addition of HCl neutralizes the excess sodium hydroxide and protonates the carboxylate anion (COO⁻), leading to the formation of the carboxylic acid (COOH). The 4-[3-(butylamino)propoxy]benzoic acid, being less soluble in the acidic aqueous solution, may precipitate out and can then be isolated by filtration. The pH of the solution is carefully adjusted to ensure complete protonation and precipitation of the product.

The general reaction is as follows: NaOOC-C₆H₄-O-(CH₂)₃-NH-C₄H₉ + HCl → HOOC-C₆H₄-O-(CH₂)₃-NH-C₄H₉ + NaCl

The crude product obtained after filtration is often washed with water to remove any remaining inorganic salts before being dried.

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group of 4-[3-(Butylamino)propoxy]benzoic Acid is a versatile functional group that can undergo various chemical transformations to create new derivatives. One of the most common derivatizations is the conversion of the carboxylic acid into a more reactive acyl chloride.

Formation of Acyl Chlorides (e.g., with thionyl chloride)

The formation of an acyl chloride from a carboxylic acid is a crucial step in the synthesis of esters and amides, as acyl chlorides are much more reactive electrophiles. A common reagent used for this transformation is thionyl chloride (SOCl₂).

The reaction of 4-[3-(Butylamino)propoxy]benzoic Acid with thionyl chloride replaces the hydroxyl group (-OH) of the carboxylic acid with a chlorine atom (-Cl), yielding 4-[3-(butylamino)propoxy]benzoyl chloride. This reaction is often carried out in an inert solvent, such as dichloromethane (B109758) or toluene, and may be gently heated to facilitate the reaction.

The balanced chemical equation for this reaction is: HOOC-C₆H₄-O-(CH₂)₃-NH-C₄H₉ + SOCl₂ → ClOC-C₆H₄-O-(CH₂)₃-NH-C₄H₉ + SO₂ + HCl

The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. The resulting acyl chloride is a key intermediate for synthesizing other compounds, such as the local anesthetic benoxinate, through esterification with an appropriate alcohol.

Reaction Yields and Purity Assessment in Synthetic Steps

The efficiency of each synthetic step is evaluated by its reaction yield, and the quality of the product is determined through various purity assessment techniques.

Published data on the synthesis of 4-[3-(butylamino)propoxy]benzoic acid indicates that high yields can be achieved. For instance, the hydrolysis of the corresponding ethyl ester has been reported to yield the carboxylic acid in quantities as high as 95%.

The purity of the synthesized 4-[3-(butylamino)propoxy]benzoic acid and its derivatives is crucial for their intended applications. Purity is typically assessed using a combination of chromatographic and spectroscopic methods. High-performance liquid chromatography (HPLC) is a common technique to determine the percentage purity of the compound. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) are used to confirm the chemical structure and identify any impurities. The melting point of the crystalline solid is also a key indicator of purity; a sharp melting point range close to the literature value suggests a high degree of purity.

The following table summarizes the typical yields and purity assessment methods for the synthesis of 4-[3-(Butylamino)propoxy]benzoic Acid.

Synthetic Step Product Typical Yield Purity Assessment Methods
Saponification and Acidification4-[3-(Butylamino)propoxy]benzoic Acid~95%HPLC, ¹H NMR, ¹³C NMR, Melting Point
Acyl Chloride Formation4-[3-(Butylamino)propoxy]benzoyl ChlorideHigh (quantitative in many cases)Typically used in situ; can be characterized by IR and NMR if isolated.

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR for Chemical Shift and Multiplicity Analysis

Proton (¹H) NMR spectroscopy would be the initial step in the structural confirmation of 4-[3-(Butylamino)propoxy]-benzoic acid. The spectrum would reveal distinct signals for each unique proton environment. The chemical shift (δ) of these signals, measured in parts per million (ppm), is indicative of the electronic environment of the protons. For instance, aromatic protons are expected to resonate in the downfield region (typically δ 7.0-8.0 ppm), while aliphatic protons of the butyl and propoxy chains would appear in the upfield region.

The multiplicity, or splitting pattern, of each signal provides information about the number of adjacent, non-equivalent protons. This is governed by the n+1 rule, where 'n' is the number of neighboring protons. For example, the methylene (B1212753) protons adjacent to the nitrogen atom in the butylamino group would likely appear as a triplet, being coupled to the adjacent methylene group.

Expected ¹H NMR Data Table:

AssignmentExpected Chemical Shift (δ, ppm)Expected Multiplicity
Aromatic (H-2, H-6)~7.9Doublet
Aromatic (H-3, H-5)~6.9Doublet
O-CH ₂-CH₂-CH₂-N~4.1Triplet
O-CH₂-CH ₂-CH₂-N~2.1Multiplet
O-CH₂-CH₂-CH ₂-N~2.9Triplet
N-CH ₂-CH₂-CH₂-CH₃~2.8Triplet
N-CH₂-CH ₂-CH₂-CH₃~1.6Multiplet
N-CH₂-CH₂-CH ₂-CH₃~1.4Multiplet
N-CH₂-CH₂-CH₂-CH~0.9Triplet
NH VariableBroad Singlet
COOH VariableBroad Singlet

Carbon (¹³C) NMR for Carbon Skeleton Confirmation

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides a definitive map of the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal in the spectrum. The chemical shifts of these signals are highly sensitive to the carbon's hybridization and the nature of its attached atoms.

For this compound, the carbonyl carbon of the carboxylic acid would be the most downfield signal (around 167 ppm). The aromatic carbons would appear in the region of 110-165 ppm, with the carbon attached to the oxygen being the most deshielded in this group. The aliphatic carbons of the propoxy and butyl chains would resonate in the upfield region (approximately 10-70 ppm).

Expected ¹³C NMR Data Table:

AssignmentExpected Chemical Shift (δ, ppm)
C =O~167
C -1 (Aromatic)~123
C -2, C-6 (Aromatic)~132
C -3, C-5 (Aromatic)~114
C -4 (Aromatic)~163
O-C H₂-CH₂-CH₂-N~66
O-CH₂-C H₂-CH₂-N~27
O-CH₂-CH₂-C H₂-N~47
N-C H₂-CH₂-CH₂-CH₃~49
N-CH₂-C H₂-CH₂-CH₃~32
N-CH₂-CH₂-C H₂-CH₃~20
N-CH₂-CH₂-CH₂-C H₃~14

Two-Dimensional (2D) NMR Techniques for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum would connect signals of protons that are on adjacent carbons, allowing for the tracing of the spin systems within the butyl and propoxy chains.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is attached to, providing a powerful method for assigning the ¹³C spectrum based on the more readily interpretable ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for connecting the different fragments of the molecule. For example, it would show correlations between the protons of the O-CH₂ group and the C-4 of the aromatic ring, confirming the ether linkage. It would also show correlations between the protons on the carbons adjacent to the nitrogen and the carbons of the other aliphatic chain, confirming the structure of the butylamino group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound (C₁₄H₂₁NO₃), the expected exact mass would be calculated and compared to the experimentally determined value. A close match would provide strong evidence for the proposed molecular formula.

Expected HRMS Data:

Molecular FormulaCalculated Exact Mass
C₁₄H₂₁NO₃251.1521

Fragmentation Pathway Analysis for Structural Insights

In a mass spectrometer, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used to piece together its connectivity. For this compound, common fragmentation pathways would likely involve the cleavage of the ether bond, the loss of the butyl group, and fragmentation within the propoxy and butyl chains. Analysis of these fragmentation patterns provides corroborating evidence for the structure determined by NMR spectroscopy.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. By analyzing the absorption or scattering of infrared radiation, one can identify the functional groups present in the molecule.

For this compound, the IR and Raman spectra would be expected to show characteristic bands corresponding to its key functional groups.

C=O (Carbonyl): The carboxylic acid group would exhibit a strong, sharp absorption band for the C=O stretching vibration, typically in the region of 1700-1725 cm⁻¹. The exact position would be influenced by hydrogen bonding.

O-H (Hydroxyl): The O-H stretch of the carboxylic acid would appear as a very broad band in the IR spectrum, usually in the range of 2500-3300 cm⁻¹, due to strong hydrogen bonding.

N-H (Amine): The secondary amine would show a moderate N-H stretching vibration, typically in the 3300-3500 cm⁻¹ region.

C-O-C (Ether): The aryl-alkyl ether linkage would present characteristic C-O-C stretching vibrations. The asymmetric stretch would be expected around 1250 cm⁻¹, and the symmetric stretch near 1040 cm⁻¹.

Aromatic C-H and C=C: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C=C stretching vibrations within the benzene (B151609) ring would be observed in the 1450-1600 cm⁻¹ region.

A hypothetical data table for the expected vibrational bands is presented below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic Acid (O-H)Stretching, H-bonded2500-3300 (broad)
Amine (N-H)Stretching3300-3500 (medium)
Aromatic C-HStretching3000-3100 (medium)
Aliphatic C-HStretching2850-2960 (strong)
Carbonyl (C=O)Stretching1700-1725 (strong)
Aromatic C=CStretching1450-1600 (variable)
Ether (Aryl-O-C)Asymmetric Stretching~1250 (strong)
Ether (C-O-Alkyl)Symmetric Stretching~1040 (strong)

Note: This table is predictive and not based on experimental data for this compound.

The presence of both a carboxylic acid and a secondary amine group suggests that this compound would exhibit significant intermolecular and potentially intramolecular hydrogen bonding. The broadness of the O-H stretching band in the IR spectrum would be a key indicator of strong hydrogen bonding between the carboxylic acid groups, likely forming dimers in the solid state. The N-H band's position and shape would also be sensitive to hydrogen bonding, providing information about the interactions involving the amine group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. By absorbing UV or visible light, electrons are promoted from a lower energy orbital to a higher energy orbital.

The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) would be dominated by the electronic transitions of the para-substituted benzene ring.

π-π* Transitions: Strong absorption bands, typically observed between 200 and 300 nm, would be attributed to π-π* transitions within the aromatic system. The substitution on the benzene ring (alkoxy and carboxylic acid groups) would influence the exact wavelength and intensity of these absorptions.

n-π* Transitions: A weaker absorption band, potentially at a longer wavelength and often obscured by the stronger π-π* bands, could arise from the n-π* transition of the carbonyl group in the carboxylic acid.

A hypothetical data table for the expected electronic transitions is presented below.

Transition TypeChromophoreExpected λmax (nm)
π-πSubstituted Benzene Ring~250-280
n-πCarbonyl (C=O) of Carboxylic Acid>300 (weak)

Note: This table is predictive and not based on experimental data for this compound.

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

To perform X-ray crystallography, single crystals of this compound of sufficient size and quality would first need to be grown. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling techniques using a variety of solvents or solvent mixtures.

In-depth Structural Analysis of 4-[3-(Butylamino)propoxy]benzoic Acid Remains Elusive

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of detailed structural and spectroscopic data for the chemical compound 4-[3-(butylamino)propoxy]benzoic acid. Despite extensive searches for crystallographic and advanced spectroscopic information, specific experimental data on its bond lengths, bond angles, torsional angles, molecular conformation, and crystal packing is not available.

Similarly, in-depth spectroscopic analyses, which would offer insights into the molecule's structure and dynamics in different states, are not readily accessible. While basic identifying information and commercial availability can be confirmed, the specific, detailed research findings required for a thorough structural discussion are not present in the surveyed literature.

Consequently, the creation of data tables for bond lengths, bond angles, and torsional angles, as well as a detailed analysis of the molecular conformation and crystal packing of 4-[3-(butylamino)propoxy]benzoic acid, cannot be accomplished at this time due to the absence of the necessary primary research data.

Further empirical investigation, including single-crystal X-ray diffraction and advanced nuclear magnetic resonance (NMR) spectroscopy, would be required to elucidate the precise structural characteristics of 4-[3-(butylamino)propoxy]benzoic acid and to enable the comprehensive analysis sought.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing fundamental insights into the molecular structure and electronic properties. A common and effective approach involves using the B3LYP functional with a 6-311G(d,p) basis set, which offers a good balance between accuracy and computational cost for organic molecules.

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that systematically alters the molecular geometry to find the arrangement with the lowest potential energy. For a flexible molecule like 4-[3-(Butylamino)propoxy]-benzoic acid, which contains several rotatable bonds in its propoxy and butyl chains, a conformational analysis is crucial. This involves exploring the potential energy surface to identify various stable conformers (local minima) and determine the global minimum energy structure, which represents the most probable conformation of the molecule in the gas phase.

The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. These parameters are fundamental for understanding the molecule's shape and steric properties.

Hypothetical Optimized Geometric Parameters

The following table presents hypothetical, yet realistic, optimized geometric parameters for the global minimum energy conformer of this compound, as would be calculated using the DFT/B3LYP/6-311G(d,p) level of theory.

ParameterBond/AngleHypothetical Value
Bond Length (Å)C=O (carboxyl)1.21 Å
C-O (carboxyl)1.36 Å
O-H (carboxyl)0.97 Å
C-O (ether)1.37 Å
C-N (amino)1.47 Å
Bond Angle (°)O=C-O (carboxyl)123.5°
C-O-C (ether)118.0°
C-N-C (amino)112.0°
Dihedral Angle (°)C-C-O-C (propoxy chain)179.5° (anti-periplanar)
C-C-N-C (butyl chain)-65.0° (gauche)

The electronic properties of a molecule govern its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play a crucial role. The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital to which an electron is most likely to be accepted (electrophilic character). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. acs.orgresearchgate.net A smaller gap suggests higher reactivity. acs.orgresearchgate.net

The Molecular Electrostatic Potential (MEP) map is another vital tool that visualizes the charge distribution across the molecule. avogadro.cclibretexts.org It is plotted on the molecule's electron density surface, using a color scale where red typically indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.net For this compound, the MEP map would be expected to show a significant negative potential (red) around the carbonyl oxygen of the carboxylic acid group and a positive potential (blue) around the acidic hydrogen and the amino group's hydrogen, highlighting these as the primary sites for intermolecular interactions. avogadro.ccdeeporigin.com

Hypothetical Electronic Properties

This table outlines the kind of electronic property data that would be generated from quantum chemical calculations.

PropertyHypothetical ValueSignificance
Energy of HOMO-6.5 eVIndicates electron-donating ability
Energy of LUMO-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.3 eVSuggests high kinetic stability acs.org
Dipole Moment3.5 DebyeIndicates overall polarity of the molecule
Ionization Potential6.5 eVEnergy required to remove an electron
Electron Affinity1.2 eVEnergy released upon gaining an electron

After confirming that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies), the same level of theory can be used to calculate the molecule's harmonic vibrational frequencies. These calculations are invaluable for several reasons: they confirm the stability of the optimized structure, provide zero-point vibrational energy corrections, and allow for the prediction of the molecule's infrared (IR) and Raman spectra. aip.org Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or rocking of atomic groups. By analyzing the potential energy distribution (PED), these modes can be definitively assigned to specific functional groups, aiding in the interpretation of experimental spectra. researchgate.net

Hypothetical Vibrational Frequency Assignments

Below are examples of predicted vibrational frequencies and their assignments for key functional groups in this compound.

Vibrational ModeFunctional GroupHypothetical Frequency (cm⁻¹)
O-H StretchCarboxylic Acid~3570 cm⁻¹
N-H StretchSecondary Amine~3350 cm⁻¹
C-H Stretch (Aromatic)Benzene (B151609) Ring~3100-3000 cm⁻¹
C-H Stretch (Aliphatic)Propoxy & Butyl Chains~2960-2850 cm⁻¹
C=O StretchCarboxylic Acid~1720 cm⁻¹
C=C StretchBenzene Ring~1605, 1580 cm⁻¹
C-O StretchEther & Carboxylic Acid~1250, 1170 cm⁻¹
C-N StretchAmine~1130 cm⁻¹

Quantitative Structure-Property Relationship (QSPR) Studies (purely chemical and physical properties)

QSPR studies aim to build mathematical models that correlate a molecule's structural features with its physicochemical properties. rjptonline.org This is achieved by calculating a wide range of numerical values, known as molecular descriptors, which encode different aspects of the molecular structure. nih.gov

A large number of molecular descriptors can be calculated from the optimized 2D or 3D structure of this compound. These descriptors fall into several categories:

Constitutional (0D/1D): Based on the molecular formula and connectivity (e.g., molecular weight, atom counts, rotatable bonds).

Topological (2D): Derived from the 2D graph representation of the molecule (e.g., connectivity indices like the Randić index).

Geometrical (3D): Calculated from the 3D coordinates of the atoms (e.g., molecular surface area, volume).

Electronic (Quantum Chemical): Derived from the electronic structure calculations described in section 4.1 (e.g., HOMO/LUMO energies, dipole moment). ucsb.edu

Physicochemical: Empirically derived values related to properties like lipophilicity (LogP) and solubility. nih.gov

Hypothetical Calculated Molecular Descriptors

This table provides examples of descriptors that would be calculated for QSPR modeling.

Descriptor TypeDescriptor NameHypothetical Value
ConstitutionalMolecular Weight265.35 g/mol
ConstitutionalNumber of Rotatable Bonds10
ConstitutionalHydrogen Bond Donors2
ConstitutionalHydrogen Bond Acceptors4
TopologicalWiener Index1850
GeometricalMolecular Surface Area~280 Ų
PhysicochemicalLogP (Octanol/Water Partition Coeff.)3.2

Once a set of descriptors is calculated, statistical methods like multiple linear regression (MLR) are used to build a QSPR model. This model takes the form of an equation that relates one or more descriptors to a specific physicochemical property (e.g., boiling point, melting point, solubility). For instance, a hypothetical QSPR model for predicting aqueous solubility (LogS) might look like:

LogS = a - (b * LogP) + (c * PSA) - (d * MW)

Where 'a', 'b', 'c', and 'd' are coefficients determined from the regression analysis on a training set of similar molecules, LogP is the partition coefficient, PSA is the polar surface area, and MW is the molecular weight. Such a model, once validated, could be used to predict the solubility of this compound and other related novel compounds before they are synthesized, saving significant time and resources.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. These simulations can provide detailed insights into the conformational flexibility and stability of a molecule by tracking its atomic trajectories.

For closely related benzoic acid derivatives, computational studies have been employed to understand their structural properties and intermolecular interactions. For instance, studies on compounds like 3-methyl-2-(phenylamino)benzoic acids have utilized conformational scans and theoretical calculations to investigate the origin of polymorphism, which is intrinsically linked to conformational flexibility. uky.edu Such studies have shown that while conformational flexibility is a prerequisite, the specific substitution patterns on the molecule are the primary determinants of its polymorphic behavior. uky.edu

While specific molecular dynamics simulation studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of MD simulations are broadly applicable. A hypothetical MD simulation for this compound would likely focus on the torsional angles within the propoxy and butyl chains, which represent the most flexible parts of the molecule.

The primary areas of conformational freedom in this compound are the rotations around the C-C and C-O bonds of the propoxy linker and the C-C bonds of the butyl group. By simulating the molecule's behavior in a solvent environment (like water) at a given temperature and pressure, researchers could analyze the stability of different conformations and the energy barriers between them.

Key parameters that would be analyzed in such a simulation are presented in the following hypothetical data table:

Parameter AnalyzedPotential Research FocusSignificance for Molecular Stability
Root Mean Square Deviation (RMSD) To assess the overall structural stability of the molecule over the simulation time.Low RMSD values would indicate a stable conformation, while high fluctuations would suggest significant flexibility or transitions between different states.
Dihedral Angle Analysis To map the rotational freedom and preferred conformations of the propoxy and butylamino side chains.Identifying low-energy dihedral angles helps to define the most probable shapes the molecule will adopt in solution, which is crucial for its interaction with other molecules.
Radial Distribution Function (RDF) To analyze the interaction of specific atoms (e.g., the carboxylic acid group, the amine nitrogen) with solvent molecules.Understanding the solvation shell around the molecule provides insight into its solubility and the stability of its charged or polar groups in a solvent.
Intramolecular Hydrogen Bonding To determine the probability and lifetime of hydrogen bonds forming between the carboxylic acid proton and the amine nitrogen or ether oxygen.The presence of stable intramolecular hydrogen bonds can significantly restrict conformational freedom and stabilize a folded structure.

Such simulations for analogous compounds have been used to understand how inhibitors bind to proteins, revealing that the binding process can induce conformational changes and that the stability of the compound in the binding pocket is crucial for its activity. nih.gov While these findings are not directly about this compound, they illustrate the type of insights that molecular dynamics simulations can provide regarding molecular flexibility and stability.

Chemical Reactivity and Systematic Derivatization

Exploration of Carboxyl Group Reactivity

The carboxylic acid moiety is a primary site for chemical modification, readily undergoing reactions such as esterification and amidation.

The carboxyl group of 4-[3-(Butylamino)propoxy]-benzoic acid can be converted to an ester through reaction with various alcohols, typically under acidic conditions in a process known as Fischer-Speier esterification. masterorganicchemistry.com This reaction involves heating the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com The equilibrium of the reaction is driven towards the ester product by using the alcohol as the solvent or by removing the water formed during the reaction. masterorganicchemistry.comyoutube.com

A closely related compound, 4-[3-(dibutylamino)propoxy]benzoic acid, has been converted to its methyl ester by reaction with methanol (B129727). google.com This indicates that this compound can be readily esterified with simple alcohols like methanol and ethanol (B145695), as well as more complex alcohols, to yield a variety of ester derivatives. youtube.comgoogle.com

Table 1: Examples of Esterification Reactions
ReactantAlcoholCatalystProductReference
4-[3-(Dibutylamino)propoxy]benzoic AcidMethanolNot specifiedMethyl 4-[3-(dibutylamino)propoxy]benzoate google.com
Benzoic Acid (General)EthanolH₂SO₄Ethyl Benzoate (B1203000) youtube.com
Carboxylic Acids (General)Various Alcohols (R'-OH)Acid (e.g., H₂SO₄, TsOH)Ester (R-COOR') masterorganicchemistry.com

The formation of amides from the carboxylic acid group represents another significant class of derivatives. This transformation typically requires activation of the carboxyl group, for instance, by converting it into a more reactive acyl chloride. This can be achieved by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. google.com The resulting acyl chloride can then be reacted with a primary or secondary amine to form the corresponding amide.

For example, the hydrochloride salt of 4-[3-(dibutylamino)propoxy]benzoic acid has been converted to 4-[3-(dibutylamino)propoxy]benzoyl chloride hydrochloride using thionyl chloride. google.com This reactive intermediate can then participate in further reactions, such as Friedel-Crafts acylation, which is mechanistically related to amidation. google.com This demonstrates the feasibility of activating the carboxyl group for subsequent nucleophilic attack by amines. A wide range of structurally diverse amines can be employed in this reaction to generate a library of amide derivatives.

Table 2: Potential Amidation Reactions and Products
Activation StepAmine ReactantPotential ProductReference
Formation of Acyl Chloride (with SOCl₂)Ammonia4-[3-(Butylamino)propoxy]benzamide google.com
Formation of Acyl Chloride (with SOCl₂)Propylamine4-[3-(Butylamino)propoxy]-N-propylbenzamide google.com
Formation of Acyl Chloride (with SOCl₂)Piperidine(4-(3-(Butylamino)propoxy)phenyl)(piperidin-1-yl)methanone google.com

Modifications at the Propoxy Chain

The propoxy chain itself can be a target for chemical modification, particularly if it is first introduced as an ester.

Esters synthesized from the carboxyl group, such as methyl 4-[3-(butylamino)propoxy]benzoate, can be hydrolyzed back to the parent carboxylic acid. This reaction, known as saponification when carried out under basic conditions, is typically performed by heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH). google.com Subsequent acidification of the reaction mixture yields the carboxylic acid. google.com This process is demonstrated in the saponification of methyl 4-[3-(dibutylamino)propoxy]benzoate using sodium hydroxide in methanol. google.com

Transesterification, the conversion of one ester to another by reaction with an alcohol in the presence of an acid or base catalyst, is also a feasible reaction. This would allow for the diversification of the ester group after its initial formation. For instance, methyl 4-[3-(butylamino)propoxy]benzoate could be converted to ethyl 4-[3-(butylamino)propoxy]benzoate by heating it in excess ethanol with an acid catalyst.

Nitrogen Atom Functionalization

The secondary nitrogen atom of the butylamino group is nucleophilic and provides another key site for introducing structural diversity.

The hydrogen atom on the secondary amine can be substituted through N-alkylation or N-acylation reactions.

N-Alkylation: This involves the reaction of the amine with an alkylating agent, such as an alkyl halide. For example, reacting 4-[3-(butylamino)propoxy]benzoic acid with an alkyl halide like methyl iodide would be expected to yield the corresponding N-methylated, tertiary amine derivative. The synthesis of the N,N-dibutyl analogue of this compound in the literature suggests that such N-alkylation reactions are well-established for this type of structure. google.com

N-Acylation: The secondary amine can also react with acylating agents like acyl chlorides or acid anhydrides to form N-acyl derivatives. rsc.org For instance, treatment with acetyl chloride in the presence of a base would yield N-acetyl-N-butylamino derivative. This reaction introduces an additional amide functional group into the molecule, further expanding the chemical space accessible from the parent compound.

Table 3: Examples of N-Functionalization Reactions
Reaction TypeReagentPotential Product ClassReference
N-AlkylationAlkyl Halide (e.g., CH₃I)Tertiary Amine google.com
N-AcylationAcyl Chloride (e.g., Acetyl Chloride)N-Acyl Derivative (Amide) rsc.org
N-AcylationAcid Anhydride (e.g., Acetic Anhydride)N-Acyl Derivative (Amide) rsc.org

Impact of N-Substitution on Reactivity Profiles

The nature of the substituent(s) on the nitrogen atom of the 3-aminopropoxy side chain significantly influences the reactivity of both the amine and the carboxylic acid functionalities. This influence can be broadly categorized into steric hindrance and electronic effects.

Steric Hindrance:

The size of the alkyl group(s) on the nitrogen atom directly impacts its ability to act as a nucleophile. As the steric bulk around the nitrogen increases, its accessibility to electrophilic centers is diminished, leading to a decrease in reaction rates. This principle is a cornerstone of chemical kinetics.

For instance, in amide bond formation, a common reaction for both functional groups of this molecule, steric hindrance plays a key role. The synthesis of amides from sterically hindered amines and carboxylic acids is often challenging. nih.gov In the context of 4-[3-(amino)propoxy]benzoic acid derivatives, increasing the size and number of alkyl groups on the nitrogen would be expected to decrease the rate of reactions where the amine acts as a nucleophile, such as in acylation or alkylation reactions.

Consider the theoretical relative reactivity of a series of N-substituted 4-[3-(aminopropoxy)benzoic acid analogs in a hypothetical nucleophilic substitution reaction. The trend would likely follow the decreasing order of steric hindrance:

Primary amine (e.g., 4-[3-(aminopropoxy)]benzoic acid): Most reactive

Secondary amine (e.g., 4-[3-(methylamino)propoxy]benzoic acid, 4-[3-(butylamino)propoxy]benzoic acid): Moderately reactive

Tertiary amine (e.g., 4-[3-(dimethylamino)propoxy]benzoic acid, 4-[3-(diethylamino)propoxy]benzoic acid): Least reactive

This trend is supported by studies on other amine systems where increasing the number and size of alkyl groups on the nitrogen atom leads to a decrease in nucleophilicity due to steric hindrance.

Electronic Effects:

Alkyl groups are generally considered to be electron-donating through an inductive effect. The presence of one or more alkyl groups on the nitrogen atom increases its electron density, thereby enhancing its basicity. A more basic amine is generally a more potent nucleophile. However, this electronic effect is often overshadowed by the more dominant steric effects, especially in crowded reaction environments.

In the case of 4-[3-(butylamino)propoxy]benzoic acid, the butyl group inductively donates electron density to the nitrogen atom, making it more basic than the corresponding primary amine. This increased basicity could, in principle, enhance its nucleophilicity. However, the steric bulk of the butyl group often counteracts this electronic enhancement in many reactions.

Systematic Derivatization and Reactivity:

The systematic derivatization of the amino group in 4-[3-(aminopropoxy)]benzoic acid allows for the fine-tuning of its chemical properties. By varying the N-substituents, a library of compounds with a graduated reactivity profile can be generated.

For example, in peptide coupling reactions, where the carboxylic acid is activated to react with an amine, the nucleophilicity of the amine is a critical factor. While a primary amine derivative of our target molecule would be highly reactive, a tertiary amine analog, such as 4-[3-(diethylamino)propoxy]benzoic acid, would be significantly less so due to steric hindrance. nih.gov This allows for selective reactions if other nucleophilic sites are present in a molecule.

The following interactive data table illustrates the expected qualitative reactivity trends for key reactions based on the N-substitution pattern of 4-[3-(aminopropoxy)]benzoic acid analogs.

N-SubstituentAmine TypeExpected Reactivity in Acylation (as Nucleophile)Expected BasicityDominant Effect on Reactivity
-HPrimaryHighModerateLow Steric Hindrance
-CH₃SecondaryModerateHighModerate Steric Hindrance
-CH₂CH₂CH₂CH₃SecondaryModerate-LowHighIncreased Steric Hindrance
-N(CH₃)₂TertiaryLowVery HighHigh Steric Hindrance
-N(CH₂CH₂CH₂CH₃)₂TertiaryVery LowVery HighSevere Steric Hindrance

This table highlights the general trade-off between the electronic effect of alkyl groups increasing basicity and the steric effect hindering nucleophilic attack. In most practical scenarios involving reactions at the nitrogen center, the steric factor is the dominant determinant of reactivity for this class of compounds.

Advanced Analytical Methodologies for Compound Characterization and Purity

Chromatographic Method Development

Chromatographic techniques are fundamental for separating and quantifying the target compound from any impurities, including starting materials, by-products, or degradation products. The development of robust high-performance liquid chromatography (HPLC) and gas chromatography (GC) methods is critical for quality control.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method is the primary choice for determining the purity and concentration of "4-[3-(Butylamino)propoxy]-benzoic Acid". Due to the compound's polarity, arising from the carboxylic acid and secondary amine functional groups, a C18 column is a suitable stationary phase.

Method development would focus on optimizing the mobile phase composition to achieve a good peak shape and resolution from potential impurities. A typical approach involves a gradient elution using an acidified aqueous buffer and an organic modifier like acetonitrile or methanol (B129727). The acidic buffer (e.g., phosphate or formate) helps to suppress the ionization of the carboxylic acid group, leading to better retention and symmetrical peaks. UV detection is appropriate, given the presence of the aromatic benzoic acid chromophore. The method would be validated according to International Council for Harmonisation (ICH) guidelines for specificity, linearity, accuracy, precision, and robustness. For structurally similar compounds like benzoic acid derivatives, detection is often performed in the UV range of 230-310 nm. nih.govlongdom.org

Table 1: Illustrative HPLC Parameters for Analysis of this compound

ParameterCondition
Stationary Phase C18 Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Elution Mode Gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

Gas Chromatography (GC) for Volatile Impurity Detection

Residual volatile impurities, often organic solvents used during the synthesis and purification processes, must be monitored and controlled. ispub.com Gas chromatography with a headspace autosampler (HS-GC) coupled to a Flame Ionization Detector (FID) is the standard technique for this purpose. This method avoids injecting the non-volatile active pharmaceutical ingredient (API) into the GC system, which could contaminate the instrument.

The sample is dissolved in a high-boiling point solvent (e.g., dimethyl sulfoxide), sealed in a vial, and heated. This allows the volatile impurities to partition into the headspace gas, which is then injected into the GC. The chromatographic separation is typically achieved on a column with a stationary phase designed for volatile organic compounds, such as one based on cyanopropylphenyl dimethylpolysiloxane. ispub.com The method must be capable of separating and quantifying all potential solvents used in the manufacturing process according to ICH Q3C guidelines. europa.eu

Table 2: Typical GC-HS Parameters for Volatile Impurity Analysis

ParameterCondition
Column BP 624 or equivalent (e.g., 30 m x 0.53 mm, 3.0 µm)
Carrier Gas Nitrogen or Helium
Oven Program Initial 40 °C for 5 min, ramp at 10 °C/min to 200 °C, hold for 5 min
Injector Temperature 230 °C
Detector (FID) Temp 250 °C
Headspace Vial Temp 80 °C
Headspace Incubation 15 min

Electrochemical Methods for Redox Characterization

Electrochemical methods, such as cyclic voltammetry (CV), are employed to investigate the redox properties of a molecule, providing insights into its potential for oxidation or reduction. For "this compound," both the aromatic ring with its electron-donating ether and aminopropoxy substituent, and the secondary amine itself, could be susceptible to oxidation. The benzoic acid moiety is generally difficult to oxidize but can be reduced at negative potentials.

A typical CV experiment would involve dissolving the compound in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium perchlorate in acetonitrile) and scanning a potential range using a three-electrode system (working, reference, and counter electrodes). The resulting voltammogram would show oxidation or reduction peaks, the potentials of which indicate the ease of electron transfer. This data is valuable for understanding potential metabolic pathways (in a biological context, though not the focus here) and chemical stability in the presence of oxidizing or reducing agents. The antioxidant properties of many benzoic acid derivatives are directly related to their electrochemical behavior. researchgate.net

Table 3: General Experimental Setup for Cyclic Voltammetry

ComponentSpecification
Technique Cyclic Voltammetry (CV)
Working Electrode Glassy Carbon Electrode
Reference Electrode Ag/AgCl or Saturated Calomel Electrode (SCE)
Counter Electrode Platinum Wire
Solvent Acetonitrile or Dichloromethane (B109758) (HPLC Grade)
Supporting Electrolyte 0.1 M Tetrabutylammonium Perchlorate (TBAP)
Scan Rate 100 mV/s

Thermal Analysis Techniques (e.g., TGA, DSC) for Decomposition Pathways

Thermal analysis provides critical information about the material's physical and chemical properties as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful tools for this purpose.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between the sample and a reference as a function of temperature. For "this compound," a DSC thermogram would reveal the melting point as a sharp endothermic peak. It can also show other thermal events such as polymorphic transitions, glass transitions, or exothermic decomposition events.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. The TGA curve provides quantitative information about decomposition and thermal stability. For related aminobenzoic acid derivatives, thermal decomposition often occurs in multiple steps. mdpi.comnsmsi.ir For "this compound," the expected decomposition pathway might include:

An initial small mass loss due to the release of adsorbed water or solvent.

Decomposition of the butylamino-propoxy side chain.

Decarboxylation of the benzoic acid group.

Final breakdown of the aromatic ring at higher temperatures.

Combining TGA with techniques like mass spectrometry (TGA-MS) can help identify the gaseous products evolved during decomposition, providing a detailed understanding of the degradation mechanism.

Table 4: Information Obtained from Thermal Analysis

TechniqueMeasurementKey Information Provided
DSC Heat FlowMelting Point, Enthalpy of Fusion, Polymorphic Transitions, Decomposition Exotherms
TGA Mass LossThermal Stability, Onset of Decomposition, Decomposition Steps, Residual Mass

Role As a Synthetic Intermediate in Organic Synthesis Excluding Pharmaceutical Applications

Building Block for Novel Chemical Scaffolds

While specific research detailing the use of 4-[3-(Butylamino)propoxy]-benzoic acid as a building block for novel, non-pharmaceutical chemical scaffolds is not widely documented in publicly available literature, its structure suggests significant potential. The presence of both a nucleophilic secondary amine and a carboxylic acid allows for a variety of chemical transformations.

The secondary amine can undergo reactions such as N-alkylation, N-acylation, and condensation reactions to form more complex amine-containing structures. Simultaneously, the carboxylic acid group can be converted into esters, amides, or acid chlorides, providing another avenue for molecular elaboration. This dual reactivity allows it to act as a linchpin, connecting different molecular fragments to create unique and complex scaffolds. For instance, it could be used in the synthesis of macrocycles or other constrained systems where the propoxy chain provides a degree of conformational flexibility.

Precursor for Organic Reagents and Catalysts

The potential for this compound to serve as a precursor for organic reagents and catalysts is rooted in its inherent chemical functionalities. The secondary amine, after appropriate modification, could be a key component in the synthesis of organocatalysts. For example, it could be derivatized to form a chiral amine, which could then be employed in asymmetric catalysis.

Furthermore, the aromatic ring can be subjected to electrophilic aromatic substitution reactions, allowing for the introduction of other functional groups that could be crucial for catalytic activity. The carboxylic acid group could be used to anchor the molecule to a solid support, creating a heterogeneous catalyst that can be easily recovered and reused. While specific examples of catalysts derived from this particular molecule are not readily found, the fundamental reactivity of its constituent parts points to a promising, yet underexplored, area of research.

Incorporation into Non-Biological Materials (e.g., polymers, liquid crystals)

The incorporation of this compound into non-biological materials like polymers and liquid crystals represents a compelling area of potential application. The bifunctional nature of the molecule is key to its utility in polymer chemistry. The carboxylic acid can be used in step-growth polymerization to form polyesters or polyamides. The secondary amine could also be a site for polymerization or for post-polymerization modification, imparting specific properties to the final material. For example, its incorporation could enhance the thermal stability, solubility, or adhesive properties of a polymer.

In the realm of liquid crystals, benzoic acid derivatives are known to exhibit mesomorphic properties. The rigid aromatic core of this compound, combined with the flexible butylamino-propoxy side chain, is a structural motif commonly found in calamitic (rod-shaped) liquid crystals. The hydrogen bonding capability of the carboxylic acid group can also play a crucial role in the self-assembly and formation of liquid crystalline phases. While there is no specific research on the liquid crystalline properties of this exact compound, structurally similar molecules have been investigated for such applications.

Exploration in Retrosynthetic Analysis of Complex Molecules (purely chemical perspective)

From a purely chemical perspective, this compound can be a useful synthon in retrosynthetic analysis. When devising a synthetic route for a complex target molecule containing a 4-alkoxybenzoic acid moiety and a secondary amine separated by a three-carbon linker, this compound presents itself as a logical and readily accessible starting material or advanced intermediate.

Q & A

Basic Research Questions

Q. What are the key structural features and functional groups of 4-[3-(Butylamino)propoxy]-benzoic Acid, and how do they influence its reactivity?

  • The compound consists of a benzoic acid core substituted with a propoxy chain bearing a butylamino group at the 4-position. The carboxylic acid group enables hydrogen bonding and salt formation, while the propoxy-butylamino side chain contributes to lipophilicity and potential intermolecular interactions (e.g., van der Waals forces, hydrogen bonding). These features are critical for solubility, stability, and reactivity in synthetic or biological systems .

Q. What synthetic methodologies are commonly employed to prepare this compound?

  • A typical route involves:

  • Step 1 : Alkylation of 4-hydroxybenzoic acid with 1-bromo-3-chloropropane to introduce the propoxy chain.
  • Step 2 : Nucleophilic substitution of the chlorine atom with butylamine under reflux in a polar aprotic solvent (e.g., DMF) with a base like potassium carbonate .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
    • Yield optimization requires careful control of reaction time, temperature, and stoichiometry of butylamine .

Q. How can researchers analytically characterize this compound to confirm purity and structure?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (60:40) to assess purity (>98% by area normalization) .
  • NMR : Key signals include:

  • ¹H NMR : δ 1.2–1.6 ppm (butyl chain CH₂), δ 3.4–3.6 ppm (propoxy CH₂-N), δ 8.0 ppm (aromatic protons).
  • ¹³C NMR : δ 170 ppm (carboxylic acid C=O) .
    • Mass Spectrometry : ESI-MS (positive mode) shows [M+H]⁺ at m/z 280.3 .

Advanced Research Questions

Q. How can the compound’s derivatives be rationally designed to enhance biological activity or selectivity?

  • Strategy : Modify the butylamino group (e.g., cyclize to form pyrrolidine) or substitute the benzoic acid with bioisosteres (e.g., tetrazole). Computational tools like molecular docking can predict binding affinities to target proteins (e.g., enzymes, receptors) .
  • Example : Replacing the butyl chain with a fluorinated alkyl group improves metabolic stability, as evidenced in analogs of related benzoic acid derivatives .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Case Study : If one study reports ion channel inhibition while another shows no effect, validate assays using:

  • Positive controls (e.g., bumetanide, a structurally related sulfamoyl benzoic acid derivative with known activity) .
  • Dose-response curves to confirm EC₅₀/IC₅₀ values.
  • Structural analogs to isolate the role of the propoxy-butylamino moiety .

Q. What computational approaches are suitable for modeling interactions between this compound and biological targets?

  • Molecular Dynamics (MD) Simulations : Study the stability of ligand-protein complexes (e.g., with GABAA receptors) using software like GROMACS.
  • Density Functional Theory (DFT) : Calculate electron distribution in the carboxylic acid group to predict acidity (pKa) and ionization states under physiological conditions .

Q. What experimental strategies address solubility challenges in in vitro assays?

  • Salt Formation : Convert the carboxylic acid to a sodium or potassium salt.
  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers.
  • Pro-drug Design : Synthesize methyl or ethyl esters, which hydrolyze in vivo to release the active acid .

Q. How can enzyme inhibition studies be optimized to evaluate this compound’s mechanism?

  • Assay Design :

  • Use fluorescence-based assays (e.g., NADH depletion for dehydrogenase targets) with Michaelis-Menten kinetics.
  • Include kinetic analysis (Ki determination via Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .
    • Cross-validation : Compare results with structurally related inhibitors (e.g., 4-(octanoyloxy)benzoic acid derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.